molecular formula C25H19FN2O6S B12148949 (4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12148949
M. Wt: 494.5 g/mol
InChI Key: ZEGHKENOLBQLME-UHFFFAOYSA-N
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Description

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a structurally complex heterocyclic compound featuring a pyrrolidine-2,3-dione core modified with multiple substituents. Key structural elements include:

  • 3,4-Dimethoxyphenyl group at position 5: Provides electron-donating methoxy groups that enhance aromatic stability and influence intermolecular interactions.
  • 6-Fluoro-1,3-benzothiazol-2-yl group at position 1: Introduces a fluorine atom, which may improve metabolic stability and binding affinity via halogen bonding.

Properties

Molecular Formula

C25H19FN2O6S

Molecular Weight

494.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19FN2O6S/c1-12-4-8-17(34-12)22(29)20-21(13-5-9-16(32-2)18(10-13)33-3)28(24(31)23(20)30)25-27-15-7-6-14(26)11-19(15)35-25/h4-11,21,30H,1-3H3

InChI Key

ZEGHKENOLBQLME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)C4=NC5=C(S4)C=C(C=C5)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Benzothiazole Moiety: This step involves the reaction of the pyrrolidine intermediate with a benzothiazole derivative under specific conditions, such as using a base like sodium hydride in an aprotic solvent.

    Addition of the Dimethoxyphenyl Group: This step can be carried out through a nucleophilic aromatic substitution reaction.

    Formation of the Hydroxy Methylidene Group: This involves the reaction of the intermediate with a furan derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrrolidine core can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Material Science: The unique combination of aromatic rings and functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of (4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally analogous pyrrolidine-2,3-dione derivatives (Table 1). Key variations lie in substituent groups, which dictate physicochemical and biological properties.

Table 1: Structural Comparison of Pyrrolidine-2,3-Dione Derivatives

Compound Name Position 1 Substituent Position 5 Substituent Position 4 Substituent Key Structural Features Source
Target Compound 6-Fluoro-1,3-benzothiazol-2-yl 3,4-Dimethoxyphenyl Hydroxy(5-methylfuran-2-yl)methylidene Fluorine enhances electronegativity; furan contributes to π-conjugation.
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione 5-Methyl-1,3,4-thiadiazol-2-yl 3,4,5-Trimethoxyphenyl Hydroxy(2-methyl-2,3-dihydrobenzofuran-5-yl)methylidene Additional methoxy groups increase steric bulk; thiadiazole introduces sulfur-based polarity.
(4E)-5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 4,6-Dimethyl-1,3-benzothiazol-2-yl 3,4-Dichlorophenyl Phenylmethylidene Chlorine substituents enhance lipophilicity; dimethylbenzothiazole modifies steric effects.
(4E)-1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-(3-methoxy-4-pentoxyphenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione 4,6-Dimethyl-1,3-benzothiazol-2-yl 3-Methoxy-4-pentoxyphenyl Phenylmethylidene Long alkoxy chain increases hydrophobicity; methoxy group modulates electronic effects.
Physicochemical and Pharmacological Implications
  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 3,4-dimethoxyphenyl group in the target compound (electron-donating) contrasts with the 3,4-dichlorophenyl group (electron-withdrawing) in a related derivative . Methoxy groups enhance solubility via polar interactions, while chlorine atoms increase lipophilicity and membrane permeability.
    • Fluorine in the benzothiazole ring (target compound) improves metabolic stability compared to methyl groups in analogous compounds .
  • In contrast, phenylmethylidene substituents (e.g., in compounds) introduce steric bulk, which may hinder binding to compact active sites .
  • NMR Spectral Variations :

    • Comparative NMR studies (e.g., ) reveal that substituent changes at positions 4 and 5 significantly alter chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), reflecting modifications in electron density and steric environments .

Biological Activity

The compound (4E)-5-(3,4-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential biological activity. Its structure suggests various pharmacological properties, particularly in the context of antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that can influence the binding affinity to biological targets.
  • Benzothiazole moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Dimethoxyphenyl group : Often associated with enhanced lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess broad-spectrum antimicrobial activity against various pathogens. The specific compound under consideration may exhibit similar properties due to its structural components.

Pathogen Activity Reference
Candida albicansPotent antifungal activity
Escherichia coliModerate antibacterial effect
Staphylococcus aureusInhibition observed

Anticancer Activity

The potential anticancer properties of this compound are supported by studies on related structures. Compounds containing the pyrrolidine and benzothiazole moieties have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:
A study evaluating the effects of similar pyrrolidine derivatives on cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of DNA synthesis : Compounds with a similar structure have been shown to interfere with nucleic acid synthesis, leading to reduced cell proliferation.
  • Induction of oxidative stress : The presence of reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells.
  • Modulation of signaling pathways : The compound may influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

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